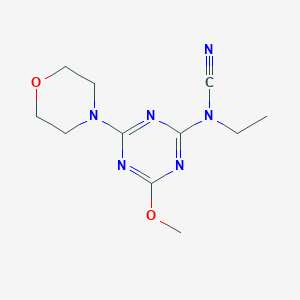![molecular formula C17H14FN3O2 B5349118 2-(4-fluorophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5349118.png)
2-(4-fluorophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide, also known as FOA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FOA belongs to the class of oxadiazole derivatives, which have shown promising results in various studies for their pharmacological properties.
作用機序
The mechanism of action of 2-(4-fluorophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever. By inhibiting the COX enzyme, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain. This compound has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are responsible for the regulation of neuronal activity. By modulating GABA receptor activity, this compound has been shown to exhibit anticonvulsant properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain, exhibit anticonvulsant properties, and inhibit the growth of cancer cells. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to exhibit antioxidant properties, which may be beneficial in the treatment of various diseases associated with oxidative stress.
実験室実験の利点と制限
2-(4-fluorophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been extensively studied for its pharmacological properties, making it a well-established compound for scientific research. However, this compound has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain assays. Additionally, this compound has not been extensively studied for its toxicity, which may limit its use in in vivo experiments.
将来の方向性
2-(4-fluorophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has shown promising results in various studies for its potential therapeutic applications. There are several future directions for this compound research, including:
1. Investigation of this compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Further studies on this compound's anticonvulsant properties and its potential use in the treatment of epilepsy.
3. Investigation of this compound's potential use in cancer treatment and its mechanism of action.
4. Studies on this compound's toxicity and safety in in vivo experiments.
5. Investigation of this compound's potential use in the treatment of other diseases associated with inflammation and oxidative stress, such as diabetes and cardiovascular disease.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound has shown promising results in various studies for its anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. This compound has several advantages for lab experiments, including its ease of synthesis and well-established pharmacological properties. However, this compound has some limitations for lab experiments, including its low solubility in water and limited toxicity studies. There are several future directions for this compound research, including investigation of its potential use in the treatment of neurodegenerative diseases, epilepsy, and cancer.
合成法
The synthesis method of 2-(4-fluorophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves the reaction of 4-fluoroaniline with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of acetic acid. The resulting product is then treated with N-methyl acetamide to yield this compound. The purity of this compound can be increased by recrystallization from ethanol.
科学的研究の応用
2-(4-fluorophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been extensively studied for its potential therapeutic applications. It has shown promising results in various studies for its anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
2-(4-fluorophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c18-14-8-6-12(7-9-14)10-15(22)19-11-16-20-17(21-23-16)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQKNAJXAQOAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(3-methoxybenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]methanol](/img/structure/B5349047.png)
![3-hydroxy-3-{[(2-hydroxyethyl)(methyl)amino]methyl}-1-(2-phenylethyl)piperidin-2-one](/img/structure/B5349054.png)
![2-(2-{2-[4-(1H-imidazol-1-yl)phenyl]-1H-imidazol-1-yl}ethyl)-4-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B5349062.png)


![2-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5349107.png)
![(3aR*,5R*,6S*,7aS*)-2-[(3-chloro-4-hydroxyphenyl)acetyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5349108.png)
![8-methoxy-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5349126.png)
![(3S*,5R*)-1-(2-pyridinylmethyl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5349130.png)
![2-methoxy-N-phenyl-5-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B5349138.png)

![N-(7-methoxy-4-methyl-1,3-benzothiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5349142.png)
![4-{[4-hydroxy-5-oxo-2-(4-pyridinyl)-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5349144.png)